molecular formula C14H12O4S B6378809 2-Formyl-6-(3-methylsulfonylphenyl)phenol CAS No. 1261987-24-9

2-Formyl-6-(3-methylsulfonylphenyl)phenol

Cat. No.: B6378809
CAS No.: 1261987-24-9
M. Wt: 276.31 g/mol
InChI Key: KIUDCBSNJVBOMW-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(3-methylsulfonylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of 2-carboxy-6-(3-methylsulfonylphenyl)phenol.

    Reduction: Formation of 2-hydroxymethyl-6-(3-methylsulfonylphenyl)phenol.

    Substitution: Formation of various ethers and esters depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-(3-methylsulfonylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-methylsulfonylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-phenylphenol: Lacks the methylsulfonyl group, which may affect its reactivity and applications.

    2-Formyl-6-(4-methylsulfonylphenyl)phenol: Similar structure but with the methylsulfonyl group in a different position, potentially altering its chemical properties.

    2-Formyl-6-(3-methylphenyl)phenol: Lacks the sulfonyl group, which may influence its chemical behavior and applications.

Uniqueness

2-Formyl-6-(3-methylsulfonylphenyl)phenol is unique due to the presence of both the formyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2-hydroxy-3-(3-methylsulfonylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUDCBSNJVBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685321
Record name 2-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-24-9
Record name 2-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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